
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is a complex organic compound with a unique structure that includes a naphthyridine ring system substituted with a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a naphthyridine precursor with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
科学研究应用
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
3-Phenylpropionaldehyde: A related compound with a similar phenylpropyl group but different functional groups.
Phenylpropanolamine: Another compound with a phenylpropyl structure, used as a decongestant and appetite suppressant.
Solriamfetol: A compound with a phenylpropyl group, used as a wakefulness-promoting agent.
Uniqueness
6-(3-Phenylpropyl)-5,6-dihydro-1,6-naphthyridin-1-ium is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90781-12-7 |
|---|---|
分子式 |
C17H19N2+ |
分子量 |
251.35 g/mol |
IUPAC 名称 |
6-(3-phenylpropyl)-5H-1,6-naphthyridin-1-ium |
InChI |
InChI=1S/C17H18N2/c1-2-6-15(7-3-1)8-5-12-19-13-10-17-16(14-19)9-4-11-18-17/h1-4,6-7,9-11,13H,5,8,12,14H2/p+1 |
InChI 键 |
NXBWTICXTSPOIW-UHFFFAOYSA-O |
规范 SMILES |
C1C2=C(C=CN1CCCC3=CC=CC=C3)[NH+]=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


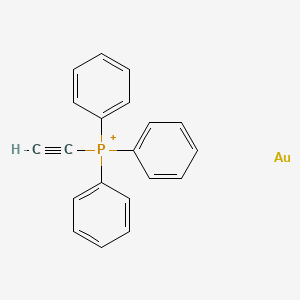
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
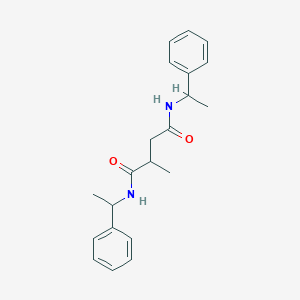
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)

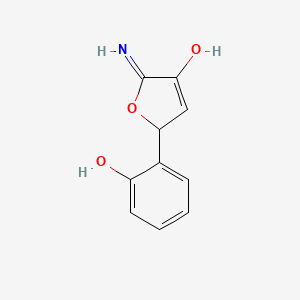
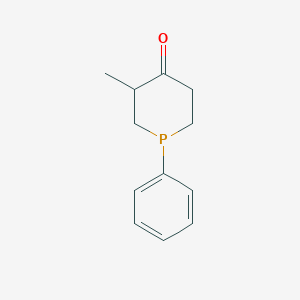
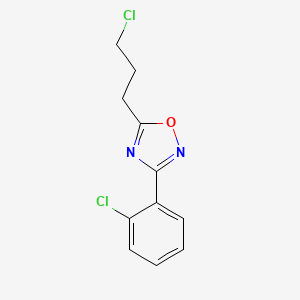

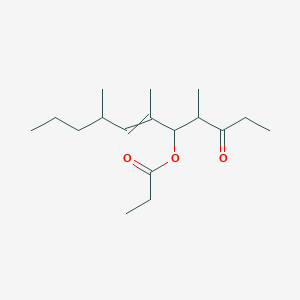
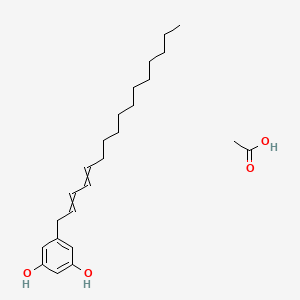
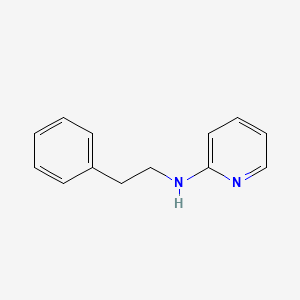
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
